1-(2-fluorophenyl)-1H-pyrrole-2,5-dione

CAS No.: 63566-53-0

Cat. No.: VC2343621

Molecular Formula: C10H6FNO2

Molecular Weight: 191.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63566-53-0 |

|---|---|

| Molecular Formula | C10H6FNO2 |

| Molecular Weight | 191.16 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C10H6FNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |

| Standard InChI Key | XKQAFSGPGGEGPU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C(=O)C=CC2=O)F |

| Canonical SMILES | C1=CC=C(C(=C1)N2C(=O)C=CC2=O)F |

Introduction

Chemical Identity and Structure

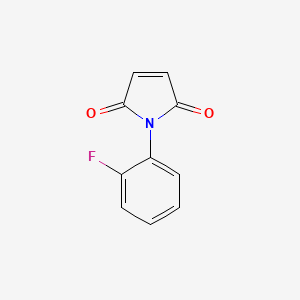

1-(2-fluorophenyl)-1H-pyrrole-2,5-dione (CAS No.: 63566-53-0) is characterized by a five-membered pyrrole ring containing nitrogen with two carbonyl groups at positions 2 and 5, to which a 2-fluorophenyl group is attached at the nitrogen atom. The compound has a molecular formula of C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol.

Physical and Chemical Properties

The molecule exhibits distinct physicochemical properties owing to its heterocyclic structure and the presence of the fluorine substituent. Table 1 presents the key physical and chemical properties of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione.

Table 1: Physicochemical Properties of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-fluorophenyl)pyrrole-2,5-dione |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| CAS Number | 63566-53-0 |

| Standard InChI | InChI=1S/C10H6FNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |

| Standard InChIKey | XKQAFSGPGGEGPU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C(=O)C=CC2=O)F |

The compound's structure incorporates both a 2-fluorophenyl group and a pyrrole-2,5-dione (maleimide) moiety, creating a molecule with distinct reactivity patterns influenced by the electron-withdrawing fluorine atom and the imide functionality.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione typically employs established organic chemistry methodologies. The most common synthetic route involves the reaction of 2-fluorobenzaldehyde with maleic anhydride in the presence of a suitable catalyst.

Laboratory Synthesis

The laboratory preparation generally follows a two-step process:

-

Reaction of 2-fluoroaniline with maleic anhydride to form an intermediate amide-acid

-

Cyclization of the intermediate under dehydrating conditions to form the final pyrrole-2,5-dione derivative

This synthesis often requires heating the reactants in an appropriate solvent under reflux conditions for several hours to achieve optimal yields. The presence of catalysts and specific reaction conditions significantly impacts the efficiency of the synthesis.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, it is instructive to compare it with structurally related compounds.

Comparison with Other Fluorophenyl-Pyrrole-2,5-dione Derivatives

Table 2 presents a comparative analysis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione with related compounds differing in the position of the fluorine atom or the presence of additional substituents.

Table 2: Comparison of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione with Related Compounds

| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point | Key Structural Difference |

|---|---|---|---|---|

| 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione | 63566-53-0 | 191.16 | Not reported | Fluorine at position 2 of phenyl ring |

| 1-(3-fluorophenyl)-1H-pyrrole-2,5-dione | 7508-99-8 | 191.16 | Not reported | Fluorine at position 3 of phenyl ring |

| 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione | 6633-22-3 | 191.16 | 156°C | Fluorine at position 4 of phenyl ring |

| 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | 1098352-14-7 | 205.18 | Not reported | Additional methyl group at position 3 |

The position of the fluorine atom on the phenyl ring (ortho, meta, or para) appears to influence certain physical properties, such as melting point, while additional substituents like methyl groups further modify the compound's properties and potential biological activities .

Structure-Property Relationships

The structural variations among these related compounds lead to differences in:

-

Electronic properties and reactivity patterns

-

Physical properties such as solubility and melting points

-

Binding interactions with biological targets

These structure-property relationships are valuable in understanding how subtle structural modifications can significantly impact a compound's behavior in chemical and biological systems.

Current Research Trends and Future Directions

Research on 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione and related pyrrole derivatives continues to evolve, with several noteworthy trends emerging in recent scientific literature.

Emerging Research Areas

Current research involving pyrrole-2,5-dione derivatives focuses on:

-

Development of novel synthetic methodologies to improve yield and purity

-

Exploration of new biological targets and therapeutic applications

-

Investigation of structure-activity relationships to optimize pharmacological properties

These research directions reflect the growing interest in harnessing the unique properties of pyrrole-2,5-dione derivatives for diverse applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume